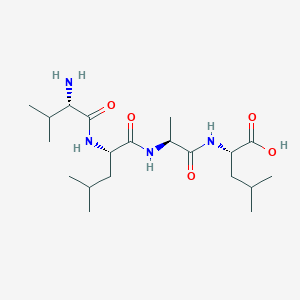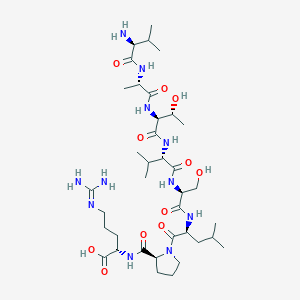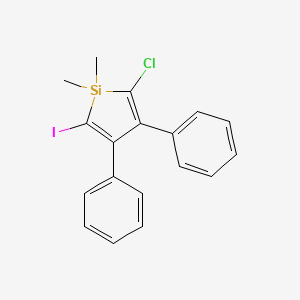![molecular formula C19H36O2 B12537726 1,1'-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane CAS No. 142997-10-2](/img/structure/B12537726.png)
1,1'-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane is a complex organic compound characterized by its unique molecular structure
Métodos De Preparación
The synthesis of 1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the butane backbone: This involves the reaction of appropriate starting materials under controlled conditions to form the butane backbone.
Methoxylation: Introduction of methoxy groups (-OCH3) at specific positions on the butane backbone.
Cyclohexane attachment: The final step involves the attachment of cyclohexane rings to the butane backbone through suitable coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where methoxy groups may be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy groups and cyclohexane rings play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparación Con Compuestos Similares
Similar compounds to 1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane include:
1-Methoxy-3-methylbutane: A simpler compound with a similar methoxy group but lacking the cyclohexane rings.
3-Methoxy-3-methyl-1-butanol: Contains a hydroxyl group (-OH) in addition to the methoxy group, offering different reactivity.
1-Methoxy-4-(methoxymethyl)benzene: Features a benzene ring instead of cyclohexane, leading to different chemical properties.
The uniqueness of 1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane lies in its combination of methoxy groups and cyclohexane rings, which confer specific chemical and physical properties not found in simpler analogs.
Propiedades
Número CAS |
142997-10-2 |
|---|---|
Fórmula molecular |
C19H36O2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
[4-cyclohexyl-1-methoxy-2-(methoxymethyl)butan-2-yl]cyclohexane |
InChI |
InChI=1S/C19H36O2/c1-20-15-19(16-21-2,18-11-7-4-8-12-18)14-13-17-9-5-3-6-10-17/h17-18H,3-16H2,1-2H3 |
Clave InChI |
XGQTXWOGAIPAAN-UHFFFAOYSA-N |
SMILES canónico |
COCC(CCC1CCCCC1)(COC)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dihexyl-](/img/structure/B12537649.png)
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
![N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12537655.png)

![2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid](/img/structure/B12537665.png)
![3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro-](/img/structure/B12537669.png)

![1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B12537682.png)

![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B12537695.png)

![Ethyl 3-[(2-methylphenyl)amino]propanimidate](/img/structure/B12537703.png)


